molecular formula C20H20N2 B8351686 3-[1-(1H-indol-3-yl)butyl]-1H-indole

3-[1-(1H-indol-3-yl)butyl]-1H-indole

Cat. No. B8351686
M. Wt: 288.4 g/mol
InChI Key: YJCSYGCYBUOJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084166B2

Procedure details

282 mg of indole (2.4 mmol) were dissolved in 10 ml of CH3OH and 5 ml of H2O; 72 mg (1 mmol) of butyraldehyde and 240 mg of dysprosium triflate-(CF3SO3)3Dy-(0.393 mmol) were added.
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dysprosium triflate-(CF3SO3)3Dy-
Quantity
240 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:10](=O)[CH2:11][CH2:12][CH3:13]>CO.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:11][CH2:12][CH3:13])=[CH:2]1

Inputs

Step One
Name
Quantity
282 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
C(CCC)=O
Name
dysprosium triflate-(CF3SO3)3Dy-
Quantity
240 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C(CCC)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.